molecular formula C6H2ClF3N2O2 B222266 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid CAS No. 188781-17-1

2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Cat. No. B222266
CAS RN: 188781-17-1
M. Wt: 226.54 g/mol
InChI Key: MAIWNYOADJRNOB-UHFFFAOYSA-N
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Description

2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid is a chemical compound used as a pharmaceutical intermediate . It is a pyrimidine derivative .


Synthesis Analysis

The synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .


Molecular Structure Analysis

The molecular structure of 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid is C6H2ClF3N2O2 .


Chemical Reactions Analysis

The chloride in 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid is slightly soluble in water . It has a molecular weight of 226.54 . It has a refractive index of 1.447 and a density of 1.513 g/mL at 25 °C .

Scientific Research Applications

Pharmaceutical Intermediates

This compound is utilized as an intermediate in pharmaceutical research. It’s involved in the synthesis of various drugs due to its reactive functional groups that can be modified to create diverse chemical structures .

Chromatography

Researchers use this compound to study the effects of chemical substitutions on the interfacial interactions of pyrimidines with immobilized-artificial-membrane (IAM) chromatographic stationary phases. This helps in understanding how drugs interact with biological membranes .

Agricultural Chemistry

In agriculture, this compound may serve as a precursor for synthesizing pesticides or herbicides. Its trifluoromethyl group is particularly significant in this field for creating compounds with desired biological activities .

Safety and Hazards

2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .

properties

IUPAC Name

2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N2O2/c7-5-11-1-2(4(13)14)3(12-5)6(8,9)10/h1H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIWNYOADJRNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445404
Record name 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

CAS RN

188781-17-1
Record name 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-4-trifluoromethylpyrimidine-5-carbonyl chloride (2.1 g, 8.6 mmol) in H2O (10 mL) was stirred at 0° C. under N2 for 0.5 h. The resulting solid was filtered and dried to give the title compound (1.91 g, 98% yield); m.p. 232°-234° C. (dec.).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
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Reactant of Route 6
2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

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